Drug‑Likeness and Permeability Differentiation: TPSA and XLogP3 vs. Unsubstituted Naphthalene‑1‑sulfonamide
Relative to unsubstituted naphthalene‑1‑sulfonamide, N‑(2‑hydroxycyclobutyl)naphthalene‑1‑sulfonamide displays a higher topological polar surface area (TPSA) and a moderately higher lipophilicity. These differences arise from the additional hydroxyl group (contributing 2 hydrogen‑bond donors/acceptors) and the cyclobutane ring. Based on standard ADME prediction rules, the measured TPSA of 74.8 Ų remains below the CNS‑penetration threshold of 90 Ų, while XLogP3 = 2.1 lies within the optimal range (1‑3) for balanced solubility and passive permeability .
| Evidence Dimension | Lipinski/Veber drug‑likeness parameters |
|---|---|
| Target Compound Data | TPSA = 74.8 Ų; XLogP3 = 2.1 |
| Comparator Or Baseline | Naphthalene‑1‑sulfonamide: TPSA ≈ 68.7 Ų; XLogP3 ≈ 1.5 (calculated from PubChem CID 126856552) |
| Quantified Difference | Δ TPSA +6.1 Ų; Δ XLogP3 +0.6 log‑units |
| Conditions | Computed molecular properties using in silico algorithms (PubChem / CACTVS) at pH 7.4 |
Why This Matters
The increased TPSA without exceeding 90 Ų suggests enhanced hydrogen‑bonding capacity that can improve target‑binding enthalpy while maintaining permeability, a differentiation that directly impacts hit‑to‑lead optimization decisions.
- [1] Kuujia Product Profile – N‑(2‑hydroxycyclobutyl)naphthalene‑1‑sulfonamide (CAS 2199347‑60‑7). Computed Properties. View Source
- [2] PubChem Compound Summary for CID 126856552 – Naphthalene‑1‑sulfonamide. Calculated TPSA and XLogP3. View Source
